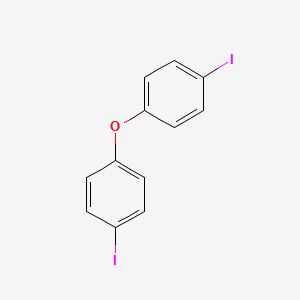
4,4'-Diiododiphenyl ether
Cat. No. B1328925
Key on ui cas rn:
28896-49-3
M. Wt: 422 g/mol
InChI Key: VHEGXFQQYZIMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05466435
Procedure details


The bis-mesylate of PEG-400 (15.3 g, 27.5 mmol) in dry DMF (110 ml) was reacted with 4-iodophenol (12.1 g, 55.0 mmol) and potassium carbonate (7.6 g, 55.0 mmol) at 77° C. under an atmosphere of N2. After stirring for 16 hrs, the reaction was allowed to cool, diluted with DMF, filtered through a pad of celite and evaporated in vacuo. The resulting residue was taken up with EtOAc (500 ml), washed with 1M aqueous sodium hydroxide (200 ml), water (200 ml) and brine (200 ml), dried (Na2SO4), filtered, and evaporated in vacuo to provide a light brown syrup. Flash column chromatography (silica, 1%-5%; CH3OH in CH2Cl2) provided bis-(4-iodophenyl) ether of polyethylene glycol-400 which was slightly contaminated with unreacted mesylates. The product was further purified by dissolving 10.5 g in DMF (100 ml). Sodium methoxide (400 mg) was added. The reaction flask was immersed in an oil bath and warmed to 93° C. After stirring for 16 hrs, the reaction was allowed to cool, diluted with EtOAc (500 ml), washed with water (200 ml) and brine (200 ml) repeatedly (3 times), dried (Na2SO4), filtered and evaporated in vacuo to provide a light yellow syrup. Flash column chromatography (silica, 5% CH3OH in CH2Cl2) provided bis-(4-iodophenyl) ether of polyethylene glycol-400 as a light yellow syrup (8.3 g). 1H NMR (300 MHz) analysis of the product indicates that the average number of ethylene oxide units is eight (n=8).
[Compound]
Name
bis-mesylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
PEG-400
Quantity
15.3 g
Type
reactant
Reaction Step One








Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5](O)=[CH:4][CH:3]=1.[C:9](=[O:12])([O-])[O-].[K+].[K+].CO>CN(C=O)C.C(Cl)Cl>[I:1][C:2]1[CH:7]=[CH:6][C:5]([O:12][C:9]2[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=2)=[CH:4][CH:3]=1 |f:1.2.3|
|
Inputs


Step One
[Compound]
|
Name
|
bis-mesylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
PEG-400
|
|
Quantity
|
15.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
12.1 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
7.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 16 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1M aqueous sodium hydroxide (200 ml), water (200 ml) and brine (200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a light brown syrup
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=CC=C(C=C1)OC1=CC=C(C=C1)I
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
